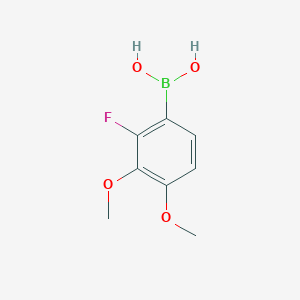

(2-Fluoro-3,4-dimethoxyphenyl)boronic acid

CAS No.:

Cat. No.: VC13777969

Molecular Formula: C8H10BFO4

Molecular Weight: 199.97 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10BFO4 |

|---|---|

| Molecular Weight | 199.97 g/mol |

| IUPAC Name | (2-fluoro-3,4-dimethoxyphenyl)boronic acid |

| Standard InChI | InChI=1S/C8H10BFO4/c1-13-6-4-3-5(9(11)12)7(10)8(6)14-2/h3-4,11-12H,1-2H3 |

| Standard InChI Key | XGEJQECPBKEADX-UHFFFAOYSA-N |

| SMILES | B(C1=C(C(=C(C=C1)OC)OC)F)(O)O |

| Canonical SMILES | B(C1=C(C(=C(C=C1)OC)OC)F)(O)O |

Introduction

Chemical and Physical Properties

Structural and Molecular Characteristics

(2-Fluoro-3,4-dimethoxyphenyl)boronic acid features a phenyl ring substituted with a fluorine atom at the ortho-position and methoxy groups at the meta- and para-positions. The boronic acid functional group (-B(OH)₂) at the para-position relative to fluorine enables its participation in Suzuki-Miyaura cross-coupling reactions. Key molecular descriptors include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₀BFO₄ | |

| Molecular Weight | 199.97 g/mol | |

| IUPAC Name | (2-fluoro-3,4-dimethoxyphenyl)boronic acid | |

| SMILES | B(C1=C(C(=C(C=C1)OC)OC)F)(O)O | |

| InChIKey | XGEJQECPBKEADX-UHFFFAOYSA-N |

The compound’s planar aromatic system and electron-withdrawing fluorine atom influence its reactivity, while methoxy groups enhance solubility in polar solvents .

Physicochemical Parameters

Experimental and computational studies provide insights into its physical properties:

The relatively high melting point suggests strong intermolecular interactions, likely due to hydrogen bonding between boronic acid groups . Its moderate solubility in water (25 g/L) facilitates use in aqueous reaction conditions .

Synthesis and Reactivity

Synthetic Routes

The synthesis of (2-Fluoro-3,4-dimethoxyphenyl)boronic acid typically involves palladium-catalyzed borylation of aryl halides. A representative protocol includes:

-

Starting Material: 2-Fluoro-3,4-dimethoxyiodobenzene.

-

Catalyst: Dichloro[1,1'-bis(di-tert-butylphosphino)ferrocene]palladium(II) (PdCl₂(dtbpf)) .

-

Conditions: Reaction with bis(pinacolato)diboron in 1,2-dimethoxyethane (DME) at 60°C for 5 hours .

Mechanistic Insight: The palladium catalyst facilitates oxidative addition of the aryl iodide, followed by transmetallation with the diboron reagent. Reductive elimination yields the boronic acid derivative.

Reactivity in Cross-Coupling Reactions

This compound participates in Suzuki-Miyaura couplings to form biaryl structures, a cornerstone of pharmaceutical synthesis. For example, coupling with 3-bromo-2-fluorobenzoic acid under basic conditions (K₃PO₄, ethanol/water) produces bifunctional aromatic acids in high yield .

Optimized Conditions:

-

Base: Tribasic potassium phosphate (K₃PO₄).

-

Solvent: DME/water/ethanol (3:2:1 v/v).

Biological Activities and Applications

Enzyme Inhibition and Drug Development

Boronic acids are known inhibitors of serine proteases and other enzymes. The fluorine atom in (2-Fluoro-3,4-dimethoxyphenyl)boronic acid enhances electrophilicity at the boron center, potentiating interactions with catalytic residues. Preliminary studies suggest activity against:

-

Proteasomes: Inhibition of the chymotrypsin-like subunit (β5) in cancer cells.

-

β-Lactamases: Potential to counteract antibiotic resistance.

| Parameter | Value | Source |

|---|---|---|

| Hazard Codes | Xi (Irritant) | |

| Risk Phrases | R36/37/38 (Irritating to eyes, respiratory system, skin) | |

| Safety Phrases | S26 (Wear eye protection), S37/39 (Use gloves) |

Future Directions

While (2-Fluoro-3,4-dimethoxyphenyl)boronic acid shows promise, gaps remain:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume